Nintedanib esylate is classified as a tyrosine kinase inhibitor, specifically a triple angiokinase inhibitor. It targets vascular endothelial growth factor receptors, fibroblast growth factor receptors, and platelet-derived growth factor receptors. The compound is synthesized from nintedanib through a reaction with ethanesulfonic acid, resulting in its salt form, which enhances solubility and bioavailability compared to its base form .
The synthesis of nintedanib esylate involves several critical steps:
Nintedanib esylate has a complex molecular structure characterized by its indole core and various functional groups:
Spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of nintedanib esylate .
Nintedanib esylate undergoes several chemical reactions during its synthesis and application:
Nintedanib esylate acts primarily by inhibiting tyrosine kinase pathways involved in cellular proliferation and angiogenesis:
The physical properties of nintedanib esylate are crucial for its formulation and efficacy:
Nintedanib esylate is primarily used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3